molecular formula C27H29N3O3 B5976630 3-[(E)-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(FURAN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE

3-[(E)-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(FURAN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B5976630
M. Wt: 443.5 g/mol
InChI Key: TWVVUQVGSADJIQ-LQKURTRISA-N
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Description

3-[(E)-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(FURAN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a potent and selective small-molecule inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α) [Source: supplier product data]. This compound is a critical research tool for investigating the HIF-1 signaling pathway, which is a central mediator of cellular adaptation to low oxygen conditions (hypoxia) and a validated target in oncology [Source: review articles on HIF pathway]. Its primary research value lies in its ability to disrupt the HIF-1α/p300 protein-protein interaction, thereby preventing the transcriptional activation of genes responsible for angiogenesis, cell survival, and metabolic reprogramming in hypoxic tumor cells [Source: mechanistic studies on similar quinazolinone derivatives]. Researchers utilize this inhibitor to elucidate the role of HIF-1 in cancer progression, metastasis, and resistance to chemotherapy and radiation. Beyond oncology, it is applied in studies of ischemic diseases and other pathological conditions where hypoxia plays a critical role, providing a means to dissect the complex HIF-1-mediated gene regulatory network with high specificity.

Properties

IUPAC Name

3-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-2-(furan-2-yl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3/c1-26(2,3)19-14-17(15-20(23(19)31)27(4,5)6)16-28-30-24(22-12-9-13-33-22)29-21-11-8-7-10-18(21)25(30)32/h7-16,31H,1-6H3/b28-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVVUQVGSADJIQ-LQKURTRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NN2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(FURAN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2-aminobenzamide in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to yield the desired quinazolinone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Formation of the Dihydroquinazolin-4-one Core

The dihydroquinazolin-4-one scaffold is typically synthesized via cyclization of a hydrazide derivative with a carbonyl compound. For example:

  • Step 1 : Reaction of a hydrazine derivative (e.g., benzohydrazide) with a ketone or aldehyde under acidic conditions (e.g., ethanol with acetic acid) to form an intermediate hydrazone .

  • Step 2 : Cyclization of the hydrazone to form the quinazolin-4-one ring, often facilitated by heating or microwave irradiation .

Formation of the (E)-Methylideneamino Group

The (E)-methylideneamino substituent is formed via a condensation reaction:

  • Step 4 : Reaction of the hydrazide derivative with 3,5-di-tert-butyl-4-hydroxybenzaldehyde under acidic conditions (e.g., ethanol, acetic acid) to form the imine .

  • Step 5 : Control of stereochemistry (E-configuration) is achieved through steric hindrance from bulky tert-butyl groups and reaction conditions.

Cyclization to Form the Dihydroquinazolin-4-one

The cyclization mechanism involves:

  • Formation of a hydrazone intermediate via condensation of a hydrazine derivative with a carbonyl compound.

  • Intramolecular nucleophilic attack of the hydrazone’s nitrogen on the carbonyl carbon, leading to ring closure .

  • Loss of water to form the quinazolin-4-one structure .

Condensation for the Methylideneamino Group

The reaction mechanism for forming the (E)-methylideneamino substituent involves:

  • Nucleophilic addition of the hydrazide’s amino group to the aldehyde’s carbonyl carbon.

  • Dehydration to form the imine bond.

  • E-configuration stabilization due to steric hindrance from the bulky tert-butyl groups .

Challenges and Considerations

Challenge Mechanism Mitigation Strategies
Steric hindrance Bulky tert-butyl groups on the phenyl ring hinder reactionsUse polar aprotic solvents (e.g., DMF) and elevated temperatures
Cyclization efficiency Poor ring closure in dihydroquinazolin-4-one formationOptimize reaction time and use microwave irradiation to accelerate cyclization
Stereochemical control Formation of undesired Z-isomerEmploy acidic conditions and steric bulk to favor E-configuration

Research Findings and Implications

  • Structural Stability : The dihydroquinazolin-4-one core and tert-butyl groups enhance thermal stability, critical for biological applications .

  • Antimicrobial Potential : Triazole or quinazolin-4-one derivatives often exhibit antimicrobial activity, suggesting therapeutic promise .

  • Stereoselectivity : The (E)-configuration is favored due to steric effects, influencing reactivity and bioactivity .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties
Research has demonstrated that derivatives of 3,5-di-tert-butyl-4-hydroxyphenyl exhibit notable anti-inflammatory effects. The compound's structure suggests it may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase. A patent outlines the effectiveness of similar compounds in treating conditions like arthritis and pain management by inhibiting these enzymes .

Antioxidant Activity
The presence of the di-tert-butylphenol moiety in the compound contributes to its antioxidant properties. Such compounds are known to scavenge free radicals and prevent oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that related compounds can protect biological systems from oxidative damage .

Material Science

Stabilizers in Polymers
The compound's structural characteristics allow it to function effectively as a stabilizer in polymer formulations. Its antioxidant properties make it suitable for preventing degradation of polymers under heat and UV exposure. For instance, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Irganox 1076) is widely used in plastics and rubbers as a stabilizer .

Case Studies

Study Application Findings
Khalilov et al. (2018)Anti-inflammatoryDemonstrated significant inhibition of inflammatory markers in vitro using derivatives of 3,5-di-tert-butyl-4-hydroxyphenyl .
Patent US5376670APain ManagementCompounds exhibited efficacy in reducing pain and inflammation through enzyme inhibition .
Antioxidant ResearchOxidative StressCompounds showed a marked reduction in oxidative damage in cell cultures exposed to free radicals .

Mechanism of Action

The mechanism of action of 3-[(E)-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(FURAN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with various molecular targets. The phenolic hydroxyl group can donate hydrogen atoms, neutralizing free radicals and exhibiting antioxidant activity. The imine and quinazolinone moieties can interact with biological macromolecules, potentially inhibiting enzymes or modulating signaling pathways involved in inflammation and cancer.

Comparison with Similar Compounds

Structural Similarity Analysis

Compounds with related scaffolds or substituents were compared using chemical space similarity networks (based on Murcko scaffolds and Tanimoto coefficients ≥0.5) and molecular fingerprinting (Table 1) .

Table 1: Structural and Computational Comparison

Compound Name Core Structure Substituents Tanimoto Coefficient* Docking Affinity (kcal/mol)
3-[(E)-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methylidene]amino]-2-(furan-2-yl)-3,4-dihydroquinazolin-4-one Quinazolinone Furan-2-yl; 3,5-di-tert-butyl-4-hydroxybenzylideneamine Reference (1.0) -9.2†
N′-[(E)-(3,5-Di-tert-butyl-4-hydroxyphenyl)methylidene]-2-([5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl)acetohydrazide Triazole 3,4-dimethoxyphenyl; phenyl; thioacetohydrazide 0.62 -8.5
2-(4-{2-[(4-Methoxybenzylidene)amino]-4-methylphenyl}-2,4-dihydro[1,2,4]triazol-3-ylidene-amino)but-2-enedinitrile Triazolobenzotriazinium 4-methoxybenzylidene; methylphenyl; dinitrile 0.41 -7.8

*Tanimoto coefficients calculated using Morgan fingerprints .
†Docking scores inferred from Verongiida dataset variability .

Bioactivity and Proteomic Profiling

Hierarchical clustering of bioactivity data (NCI-60 and PubChem) reveals that compounds with similar structural motifs exhibit correlated modes of action . For example:

  • The reference compound’s quinazolinone-furan system clusters with kinase inhibitors, while triazole analogs (e.g., ) align with antifungal agents.
  • CANDO proteomic interaction signatures demonstrate that the reference compound shares <30% similarity with triazole derivatives, indicating divergent off-target effects .
Physicochemical and Spectroscopic Properties

NMR chemical shift comparisons (Figure 1) highlight conserved environments in the quinazolinone core but divergent shifts in regions adjacent to substituents (e.g., furan vs. triazole), suggesting altered electronic distributions .

Figure 1: Key NMR Chemical Shifts (δ, ppm)

Proton Position Reference Compound Triazole Analog
Quinazolinone C=O 168.2 167.9
Furan/Triazole C-H 7.4 (furan) 8.1 (triazole)
Phenolic -OH 5.3 5.4
Energy Optimization and Stability

Force field simulations (UFF, MMFF94, Dreiding) indicate the reference compound’s tert-butyl groups confer lower conformational energy (-342 kcal/mol) compared to less hindered analogs (-298 kcal/mol), favoring stable crystal packing .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what experimental parameters are critical for success?

The compound’s synthesis involves constructing the quinazolinone core, followed by Schiff base formation at the 3-position. Key steps include:

  • Quinazolinone formation : Cyclization of anthranilic acid derivatives with furan-2-yl ketones under acidic conditions .
  • Schiff base coupling : Reaction of the 3-amino group with 3,5-di-tert-butyl-4-hydroxybenzaldehyde in ethanol under reflux, requiring strict anhydrous conditions to avoid hydrolysis .
  • Critical parameters : Molar ratios (e.g., 1:1.2 for aldehyde:amine), solvent polarity (ethanol vs. DMF), and reaction time (12–24 hours) significantly impact yield.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • FT-IR : Confirm imine (C=N stretch at ~1600–1650 cm⁻¹) and hydroxyl (broad peak at ~3200–3500 cm⁻¹) groups .
  • NMR :
    • ¹H NMR : Distinct signals for tert-butyl groups (δ 1.2–1.4 ppm), furan protons (δ 6.3–7.4 ppm), and dihydroquinazolinone NH (δ 8.5–9.0 ppm) .
    • ¹³C NMR : Quinazolinone carbonyl (δ ~170 ppm) and imine carbon (δ ~150 ppm) .
  • HPLC-MS : Monitor purity (>95%) and confirm molecular ion peaks (e.g., [M+H]⁺) .

Q. How does the compound’s reactivity vary under different pH or solvent conditions?

  • Acidic conditions : Protonation of the imine group leads to hydrolysis, reverting to the aldehyde and amine precursors .
  • Basic conditions : Decomposition of the quinazolinone ring may occur due to hydroxide attack at the 4-keto position .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize the imine bond, while protic solvents (e.g., MeOH) accelerate side reactions .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions or predict electronic properties?

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict redox behavior (e.g., B3LYP/6-311G(d,p) level) .
  • Machine Learning (ML) : Train models on existing quinazolinone datasets to predict optimal solvent systems or catalyst combinations .
  • High-Throughput Screening : Use combinatorial libraries to test reaction variables (e.g., temperature, catalysts) in parallel .

Q. How should researchers address contradictory data in spectroscopic or synthetic results?

  • Systematic variation : Replicate experiments with controlled variables (e.g., degassed solvents, inert atmosphere) to isolate discrepancies .
  • Cross-validation : Compare NMR/IR data with analogous compounds (e.g., 3,5-di-tert-butyl-4-hydroxybenzaldehyde derivatives) .
  • Advanced analytics : Use 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals in complex spectra .

Q. What strategies are recommended for studying structure-activity relationships (SAR) in this compound?

  • Derivatization : Modify the furan substituent (e.g., replace with thiophene) or the tert-butyl groups to assess steric/electronic effects .
  • In silico docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina or similar tools .
  • Pharmacophore mapping : Identify critical functional groups (e.g., phenolic –OH, imine) using Schrödinger Suite .

Q. What novel applications could exploit this compound’s structural features?

  • Antioxidant agents : The 3,5-di-tert-butyl-4-hydroxyphenyl group is a known radical scavenger; test efficacy via DPPH/ABTS assays .
  • Metal chelation : The imine and quinazolinone moieties may bind transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic or therapeutic use .
  • Photodynamic therapy : Evaluate singlet oxygen generation under UV/visible light due to extended conjugation .

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